molecular formula C13H20N2O2 B573407 N-Boc-3-(4-Pyridyl)propylamine CAS No. 164648-58-2

N-Boc-3-(4-Pyridyl)propylamine

Cat. No.: B573407
CAS No.: 164648-58-2
M. Wt: 236.315
InChI Key: SCIXPCFSIXIGTE-UHFFFAOYSA-N
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Description

N-Boc-3-(4-Pyridyl)propylamine is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.315. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-pyridin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIXPCFSIXIGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyridyl Containing Amine Derivatives in Chemical Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemical research and industry. rsc.orgwiley.com The pyridine ring is a key structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. rsc.orgresearchgate.net Its presence can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, which in turn can enhance solubility and bioavailability. wiley.comresearchgate.net

Aminopyridines, a subclass of pyridine derivatives, are recognized for their wide range of pharmacological effects, stemming from their ability to interact with various enzymes and receptors. rsc.org The incorporation of a pyridine moiety into a molecule is a common strategy in drug discovery, with many FDA-approved drugs containing this scaffold. rsc.orgrsc.org These compounds have shown potential in a variety of therapeutic areas, including as antibacterial, anti-HIV, and anticancer agents. rsc.orgrsc.org The versatility of the pyridine ring also extends to its use as a ligand in coordination chemistry and as a key component in the synthesis of functional materials. rsc.orgacs.org

Strategic Role of N Boc Protection in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. organic-chemistry.orgnih.gov Its popularity stems from its ability to be easily introduced and subsequently removed under specific and mild conditions, ensuring the stability of other functional groups within the molecule. organic-chemistry.orgnih.gov The Boc group is stable to most basic and nucleophilic conditions, allowing for selective reactions at other sites of a molecule. organic-chemistry.org

The primary function of the Boc group is to temporarily block the reactivity of the amine's nitrogen atom. This protection prevents the amine from participating in unwanted side reactions, such as acylation or alkylation, while other chemical transformations are carried out on the molecule. nih.gov For instance, in a multi-step synthesis, an amine can be protected with a Boc group, allowing for modifications on another part of the molecule.

The removal of the Boc group, or deprotection, is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. nih.govnih.gov This process regenerates the free amine, which can then be used in subsequent reaction steps. nih.gov The mildness of the deprotection conditions is a key advantage, as it minimizes the risk of cleaving other acid-labile groups that may be present in the molecule. acs.org This strategic use of Boc protection allows for the controlled and sequential functionalization of complex molecules containing one or more amine groups. nih.gov

Overview of Academic Research Trajectories for N Boc 3 4 Pyridyl Propylamine

Retrosynthetic Analysis and Key Disconnections for the this compound Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for the primary synthetic routes. The most common disconnections are:

C-N Bond Disconnection: Breaking the bond between the nitrogen atom and the propyl chain leads to 3-(4-pyridyl)propylamine and a Boc-protection reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). This approach focuses on the synthesis of the core propylamine chain followed by protection of the amine.

C-C Bond Disconnection: Disconnecting the propyl chain from the pyridine ring suggests a strategy involving the functionalization of a pyridine derivative. For instance, a 4-substituted pyridine could be coupled with a three-carbon synthon already containing the protected amine.

C=N Bond Disconnection (Reductive Amination): A retrosynthetic step involving the reduction of an imine or a related C=N bond points towards a reductive amination pathway. This would typically start from a 4-pyridyl containing aldehyde or ketone and a suitable nitrogen source.

These primary disconnections give rise to the classical and advanced synthetic methodologies discussed in the following sections.

Classical Synthetic Routes and Precursor Utilization

The synthesis of this compound can be achieved through several well-established methods, each with its own set of advantages and suitable precursors.

Approaches Involving Pyridine Functionalization

One common strategy involves the modification of a pre-existing pyridine ring. This can be achieved by reacting a 4-halopyridine with a suitable three-carbon unit containing a protected amine or a precursor that can be converted to an amine. For example, a Grignard reagent derived from a protected 3-halopropylamine could be coupled with 4-chloropyridine.

Another approach is the Sonogashira coupling of 4-ethynylpyridine (B1298661) with a protected propargylamine (B41283) derivative, followed by reduction of the alkyne to the corresponding alkane. kcl.ac.uk This method allows for the introduction of the three-carbon chain with the protected amine in a controlled manner.

Strategies via Amine Protection and Alkylation

This approach begins with the readily available 3-(4-pyridyl)propylamine. The primary amine is first protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) or in a biphasic system with sodium hydroxide. This method is straightforward and often high-yielding, making it a popular choice for laboratory-scale synthesis.

Starting Material Reagent Product Typical Yield
3-(4-Pyridyl)propylamineDi-tert-butyl dicarbonate (Boc₂O)This compound>95%

Reductive Amination Pathways to the Propylamine Moiety

Reductive amination offers a convergent and efficient route to this compound. d-nb.info This pathway typically involves the reaction of 4-pyridinecarboxaldehyde (B46228) with a suitable three-carbon nucleophile containing a protected amine. A Wittig-type reaction with a phosphorane bearing a protected amino group can furnish the corresponding alkene, which is then reduced to the desired saturated propyl chain.

Alternatively, a Knoevenagel condensation of 4-pyridinecarboxaldehyde with a compound like malonic acid can be employed, followed by a series of transformations including decarboxylation, amidation, and reduction to form the propylamine backbone, which is then protected.

Advanced Synthetic Techniques

Beyond the classical methods, more advanced synthetic strategies have been developed, particularly for accessing chiral analogs of this compound.

Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound is of significant interest for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. wgtn.ac.nz Asymmetric synthesis of these compounds can be achieved through several methods.

One approach involves the use of chiral catalysts in reductive amination reactions. d-nb.info For instance, the asymmetric reduction of an imine formed from a 4-pyridyl ketone and a nitrogen source can be achieved using a chiral reducing agent or a transition metal catalyst with a chiral ligand.

Another strategy employs biocatalysis, where enzymes such as transaminases are used to asymmetrically aminate a prochiral ketone precursor. researchgate.net Transaminases can exhibit high enantioselectivity, providing access to either enantiomer of the desired chiral amine. researchgate.net

Furthermore, chiral auxiliaries can be employed. A chiral auxiliary can be attached to the nitrogen atom or another part of the molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed. The use of tert-butanesulfinyl group as a chiral directing group is one such example in the asymmetric synthesis of β-amino acids. acs.org

Method Key Feature Potential Product
Asymmetric Reductive AminationChiral catalyst or reducing agentEnantiomerically enriched this compound analogs
BiocatalysisUse of enzymes (e.g., transaminases)(R)- or (S)-N-Boc-3-(4-pyridyl)propylamine analogs
Chiral AuxiliariesTemporary incorporation of a chiral groupStereochemically defined this compound analogs

Flow Chemistry Methodologies

The adoption of continuous flow technology offers significant advantages over traditional batch methodologies for the synthesis of specialized organic molecules, including this compound. acs.org Key benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for streamlined scale-up and greater synthetic efficiency. acs.orgrsc.org The evolution of this technology has progressed from single-step transformations to more complex, multi-step sequences that build molecular complexity in a continuous, automated fashion. rsc.org

A critical transformation in synthetic sequences involving this compound is the manipulation of the tert-butyloxycarbonyl (Boc) protecting group. Flow chemistry provides innovative solutions for this common step. For instance, thermal N-Boc deprotection can be effectively carried out in a continuous flow reactor without the need for acid catalysts, which are typically required in batch processes. nih.gov This approach involves passing a solution of the N-Boc protected amine through a heated reactor coil. The efficiency of the deprotection is dependent on the substrate, solvent, temperature, and residence time. nih.gov While alkyl N-Boc groups are generally less reactive than aryl N-Boc groups, deprotection can be achieved by adjusting the reaction conditions. nih.gov

Biocatalysis in flow systems represents another advanced methodology. Immobilized enzymes, such as transaminases, can be used in packed-bed reactors for the continuous synthesis of amines. researchgate.net This technique combines the high selectivity of biocatalysts with the efficiency and control of flow processing, offering a sustainable route for amine production. researchgate.net

Table 1: Representative Conditions for Thermal N-Boc Deprotection in Continuous Flow

N-Boc Amine SubstrateSolventTemperature (°C)Residence Time (min)Conversion (%)Reference
N-Boc AnilineTrifluoroethanol (TFE)1506072 nih.gov
N-Boc BenzylamineTrifluoroethanol (TFE)1506050 nih.gov
N-Boc IndoleTrifluoroethanol (TFE)1506098 nih.gov
N-Boc ImidazoleTrifluoroethanol (TFE)1506098 nih.gov

Solid-Phase Synthetic Strategies

Solid-phase synthesis (SPS) is a powerful technique that facilitates the construction of complex molecules by anchoring a starting material to an insoluble polymer support and performing subsequent chemical transformations. This methodology is particularly advantageous for the synthesis of compound libraries and simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. acs.orgresearchgate.net While widely known for peptide synthesis, SPS is also highly effective for creating heterocyclic molecules. acs.orgresearchgate.net

In the context of this compound, a solid-phase approach could involve immobilizing a suitable precursor onto a resin. For instance, a pyridine-containing building block could be attached to a linker on the solid support, followed by chain extension and functional group manipulation to construct the propylamino side chain. The use of the Boc protecting group is fully compatible with many SPS protocols. researchgate.net

A key consideration in SPS is the choice of the linker, which connects the nascent molecule to the solid support and dictates the conditions under which the final product is cleaved. For syntheses aiming to produce a terminal amine or amide, resins such as the Rink amide resin are commonly employed. researchgate.net The cleavage of the Boc protecting group on the solid support can be achieved using various reagents. While strong acids like trifluoroacetic acid (TFA) are common, milder and more selective methods have been developed to ensure compatibility with acid-labile linkers. sci-hub.se For example, Lewis acids like iron(III) chloride (FeCl3) have been reported for Boc deprotection during solid-phase peptide synthesis. researchgate.net The final cleavage of the target molecule from the resin is typically the last step, yielding the desired product in solution. acs.org

Table 2: Examples of Resins and Linkers in Solid-Phase Synthesis

Resin/Linker TypeTypical ApplicationCleavage ConditionsReference
Rink Amide ResinSynthesis of C-terminal amidesStrongly acidic (e.g., 95% TFA) researchgate.net
HMPB LinkerSynthesis of C-terminal carboxylic acidsMildly acidic sci-hub.se
Phenol-Sulfide LinkerCleavage via aminolysis to form amidesExcess amine (e.g., in pyridine) acs.org
Polystyrene/Divinylbenzene (PS/DVB)General support for various linkersDependent on attached linker sci-hub.se

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly integral to the development of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce environmental impact and enhance sustainability. researchgate.net The synthesis of this compound and related compounds can be made more environmentally benign by incorporating green methodologies, particularly for common steps like the protection and deprotection of the amine group. researchgate.net

One key area of focus is the replacement of hazardous solvents and reagents. Traditional Boc deprotection often employs strong, corrosive acids and volatile organic solvents. researchgate.net Greener alternatives have been developed that mitigate these issues. For example, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, can serve as both the reaction medium and the catalyst for efficient N-Boc deprotection, offering a sustainable alternative to standard methods. researchgate.net For the protection step, using a benign and recyclable medium like polyethylene (B3416737) glycol (PEG-400) can provide an eco-friendly reaction environment. japsonline.com

Solvent-free reaction conditions represent a significant advancement in green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, allows for the deprotection of N-Boc groups without any bulk solvent. scirp.org This method is often rapid, efficient, and dramatically reduces waste generation. scirp.org

Furthermore, improving atom economy by using catalytic rather than stoichiometric reagents is a core green chemistry principle. The development of catalytic methods, including biocatalytic processes using enzymes like transaminases or electrochemical approaches, avoids the use of stoichiometric heavy metal reagents or harsh chemicals, leading to cleaner and more efficient syntheses. researchgate.netrsc.org These strategies not only reduce waste but can also operate under milder conditions of temperature and pressure, contributing to lower energy consumption. researchgate.net

Table 3: Comparison of Traditional vs. Green Methods for N-Boc Group Manipulation

TransformationMethodKey Reagents/ConditionsGreen Chemistry AspectReference
N-Boc DeprotectionTraditional AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)Uses corrosive acid and volatile organic solvent. researchgate.net
N-Boc DeprotectionDeep Eutectic Solvent (DES)Choline Chloride/p-Toluenesulfonic AcidSustainable and reusable solvent/catalyst system. researchgate.net
N-Boc DeprotectionMechanochemistryp-Toluenesulfonic Acid, Ball MillingSolvent-free conditions, reduced waste. scirp.org
N-Boc ProtectionGreen SolventBoc Anhydride, PEG-400Benign and recyclable reaction medium. japsonline.com

Chemical Transformations of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient heterocycle, a characteristic that fundamentally governs its reaction pathways. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic reactions. The 3-propylamine side chain at the C-4 position, being an alkyl group, exerts a mild electron-donating effect, which can subtly influence the regioselectivity of certain transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the aromatic system. scientificupdate.com Furthermore, the nitrogen atom itself is a Lewis basic site and tends to react with electrophiles, leading to the formation of pyridinium (B92312) salts. scientificupdate.com This positive charge further deactivates the ring towards electrophilic attack.

For 4-substituted pyridines like this compound, electrophilic substitution, when forced, is predicted to occur at the C-3 and C-5 positions (ortho to the alkyl group). The electron-donating propyl group offers some activation, but the directing effect of the ring nitrogen remains dominant. Reactions such as nitration typically give low yields with pyridine itself and often require harsh conditions. researchgate.net Alternative strategies, such as conversion to a pyridine-N-oxide, can activate the ring and direct substitution to the C-2 and C-6 positions. scientificupdate.com For instance, nitration of pyridines can be achieved through the formation of an N-nitropyridinium ion followed by a lucp.netnih.gov sigmatropic shift, a mechanism distinct from standard EAS. researchgate.netrsc.org

Nucleophilic Additions to the Pyridine Ring

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. chemrxiv.org In this compound, the C-4 position is blocked by the propylamino substituent. Therefore, nucleophilic additions are expected to occur at the C-2 and C-6 positions. The stability of the resulting anionic intermediate, which can delocalize the negative charge onto the electronegative nitrogen atom, is the key driving force for this regioselectivity. chemrxiv.org

Common synthetic methods for dihydropyridines involve the nucleophilic addition of carbanions or hydride ions to pyridinium salts. thieme-connect.denih.gov A classic example of nucleophilic addition to a pyridine ring is the Chichibabin reaction, which involves amination at the C-2 position using sodium amide, though this reaction typically requires high temperatures. escholarship.org The addition of organometallic reagents, such as organolithium or Grignard reagents, can also occur at the C-2 position.

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Moiety

While traditional cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig typically require a halide or pseudohalide on the pyridine ring, the direct functionalization of pyridine C-H bonds is an area of intensive research. kit.eduacs.org For this compound, which lacks a leaving group on the ring, metal-catalyzed C-H activation represents a modern approach for forming new carbon-carbon or carbon-heteroatom bonds directly at the pyridine nucleus.

The inherent reactivity of pyridines presents challenges, as the Lewis basic nitrogen can coordinate to and inhibit the metal catalyst. rsc.orgnih.govorganic-chemistry.org Despite this, several catalytic systems have been developed.

Rhodium-catalyzed reactions have been employed for the C-H activation of pyridines, including arylation and annulation with alkynes. lucp.netnih.gov Directing groups are often used to control regioselectivity, guiding the catalyst to a specific C-H bond. beilstein-journals.orgresearchgate.net

Palladium-catalyzed C-H arylation has been achieved with electron-deficient pyridines, showing that 4-substituted pyridines can undergo arylation at the C-3 position. nih.gov In some cases, N-methylpyridinium salts are used as activated intermediates to facilitate C-H arylation. msu.edu

Iridium-catalyzed C-H borylation is a powerful method for installing a boronate ester group onto the pyridine ring, which can then participate in subsequent cross-coupling reactions. rsc.orgkit.eduorganic-chemistry.orgyorku.ca The regioselectivity is often governed by steric factors, but catalyst and ligand design can overcome the inherent challenges of pyridine's low reactivity and catalyst inhibition. rsc.orgorganic-chemistry.org

For a 4-alkylpyridine, direct C-H functionalization would most likely occur at the C-2/C-6 or C-3/C-5 positions, depending on the catalyst system and directing effects. For instance, some palladium-catalyzed arylations of pyridines with electron-withdrawing groups at C-4 favor functionalization at the C-3 position. nih.gov In contrast, other methods may favor the sterically more accessible C-3/C-5 positions or, with appropriate directing groups, the C-2/C-6 positions.

Reactivity of the N-Boc Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness. It is generally stable towards a wide range of nucleophiles, bases, and catalytic hydrogenation conditions. beilstein-journals.orgnih.gov Its reactivity is primarily centered on its removal (deprotection) under acidic conditions or its transformation into other functional groups.

De-protection Strategies and Conditions

The removal of the N-Boc group is a common transformation in multi-step synthesis. A variety of methods have been developed, offering a range of conditions from harsh to very mild, which allows for selective deprotection in the presence of other sensitive functional groups.

The most traditional and widely used method involves treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like dioxane, methanol (B129727), or ethyl acetate. nih.govbeilstein-journals.orgresearchgate.net These conditions lead to the cleavage of the tert-butyl carbamate (B1207046) through the formation of a stable tert-butyl cation. nih.gov

Beyond standard acidic conditions, numerous alternative deprotection strategies have been reported, providing a toolkit for chemists to choose from based on substrate compatibility. These are summarized in the table below.

Reagent/Condition CategorySpecific ExamplesCharacteristics
Protic Acids Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid nih.govbeilstein-journals.orgresearchgate.netStandard, effective, but can be harsh and incompatible with other acid-labile groups.
Lewis Acids BF₃·OEt₂, TiCl₄, SnCl₄, AlCl₃, ZnBr₂ beilstein-journals.orgCan offer different selectivity compared to protic acids; conditions vary from mild to strong.
Neutral/Catalytic Iodine (catalytic), Montmorillonite K10 clay, Silica gel nih.govbeilstein-journals.orgOften milder conditions, useful for sensitive substrates. Iodine can be used solvent-free. beilstein-journals.org
Thermal High temperature in solvents like TFE or HFIP, sometimes with microwave assistance nih.govresearchgate.netCan be effective when acidic/basic conditions fail; often performed under continuous flow conditions. researchgate.net
Basic Conditions Sodium carbonate in refluxing DME, Sodium t-butoxide in wet THF nih.govGenerally less common as the Boc group is base-stable, but effective for activated amines like pyrroles. beilstein-journals.org
Other Reagents Oxalyl chloride in methanol nih.govnih.govA mild method reported to proceed at room temperature with good yields. nih.govnih.gov

This table is a summary of common deprotection strategies and is not exhaustive.

Reactions Involving the Protected Amine Functionality

While often viewed simply as a protective shield, the N-Boc group itself can participate in chemical transformations, allowing for the direct conversion of the protected amine into other functionalities without a separate deprotection step.

One notable reaction is the conversion of N-Boc protected amines into amides. This can be achieved through a rhodium-catalyzed coupling with arylboroxines, a method that tolerates acid-labile groups. lucp.net Another approach involves the in situ generation of an isocyanate intermediate from the N-Boc amine, which then reacts with a Grignard reagent to form the corresponding amide. This transformation is facilitated by reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride.

The formation of the isocyanate intermediate can also be triggered under strongly basic conditions. nih.gov Deprotonation of the carbamate nitrogen, followed by the elimination of the tert-butoxide leaving group, yields the reactive isocyanate. This intermediate can then be trapped by various nucleophiles, such as amines or alcohols, to produce ureas or urethanes, respectively. nih.gov This reactivity highlights the dual nature of the N-Boc group, serving as both a stable protector and a latent reactive handle.

Mechanistic Studies of Derivatization Reactions

The derivatization of this compound can occur at two primary locations: the Boc-protected amine and the pyridine ring. Mechanistic studies are crucial for understanding the reactivity at these sites, predicting reaction outcomes, and optimizing conditions for the synthesis of new derivatives. These investigations often combine computational modeling with experimental kinetic and thermodynamic analysis.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions. Such studies provide detailed insights into the structures of transition states and intermediates, allowing for the elucidation of reaction mechanisms at a molecular level. For this compound, computational models can be used to explore the pathways of key derivatization reactions, such as N-acylation and C-H functionalization of the pyridine ring.

One of the most common derivatization reactions for N-Boc protected amines is N-acylation to form amides. A proposed mechanism for this transformation, particularly when mediated by a Lewis acid like titanium tetrachloride (TiCl4), involves the initial formation of an adduct between the carboxylic acid and the catalyst. This activation step creates a highly electrophilic intermediate, which is then susceptible to nucleophilic attack by the amine. Computational studies can model this pathway, calculating the energy barriers for the formation of the tetrahedral intermediate and its subsequent collapse to the amide product. The mechanism for a TiCl4-assisted amidation reaction can be proposed to proceed through several key intermediates, including a highly reactive acylpyridinium ion when a base like pyridine is present d-nb.info.

Another important derivatization is the functionalization of the pyridine ring. The direct C-4 alkylation of pyridines is a significant challenge in synthetic chemistry. nih.gov Minisci-type reactions, which involve the addition of radical species to protonated heteroaromatics, are a common strategy. Computational studies can elucidate the energetics of radical addition at the different positions of the pyridine ring (C-2, C-3, and C-4). These calculations typically show that for a 4-substituted pyridine, the radical attack is directed to the C-2 and C-3 positions. To achieve C-4 selectivity, a blocking group strategy can be employed, where a removable group is temporarily installed on the pyridine nitrogen, altering the electronic distribution and directing the incoming radical to the desired position. nih.gov DFT calculations can model the radical addition to the modified pyridine, confirming the regiochemical outcome by comparing the activation energies for addition at each position.

The table below illustrates hypothetical energy barriers for different reaction pathways, as would be determined by DFT calculations.

Reaction Pathway Proposed Intermediate Calculated Activation Energy (kcal/mol) *Reference for Methodology
N-Acylation (Amide Formation)Tetrahedral Intermediate15-20 d-nb.info
C-4 Minisci Alkylation (with blocking group)Radical Adduct at C-410-15 nih.gov
C-2 Minisci Alkylation (unprotected)Radical Adduct at C-212-18 nih.gov
Note: These values are representative and intended for illustrative purposes based on similar systems.

These computational models are invaluable for understanding the subtle electronic and steric effects that govern the reactivity and regioselectivity of derivatization reactions involving this compound.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly influences the kinetic profile of the molecule by modulating the nucleophilicity of the propylamine nitrogen.

Kinetically, the Boc group is electron-withdrawing, which reduces the electron density on the amine nitrogen, thereby decreasing its nucleophilicity. This reduction in reactivity is a deliberate strategy in organic synthesis to allow for selective reactions at other sites of a multifunctional molecule. mdpi.com For instance, in a competitive reaction scenario, the less nucleophilic Boc-protected amine will react slower with an electrophile than a corresponding unprotected primary or secondary amine. Studies on the reversible reaction of amines with carbon dioxide to form carbamates have demonstrated a significant reduction in reaction rates upon protection, a principle that is analogous to the effect of the Boc group. mdpi.com

The rate of derivatization at the pyridine ring is also a key kinetic consideration. The pyridine nitrogen is basic and can be protonated or coordinated to a Lewis acid, which activates the ring towards nucleophilic attack or deactivates it towards electrophilic attack. In Minisci-type radical alkylations, the reaction is typically run under acidic conditions to protonate the pyridine nitrogen, which enhances its electron-accepting character and accelerates the rate of radical addition. nih.gov

Thermodynamically, the formation of derivatives from this compound is driven by the stability of the products formed. For example, the formation of an amide via N-acylation is a thermodynamically favorable process due to the high stability of the resulting amide bond. The reaction is often irreversible, driving the equilibrium towards the product side.

The table below presents hypothetical kinetic data to illustrate the relative reactivity of the different sites on this compound towards a model electrophile.

Reaction Site Reaction Type Relative Rate Constant (krel) *Controlling Factors Reference for Principle
Propylamine NitrogenN-Acylation1Steric hindrance from Boc group, reduced nucleophilicity mdpi.comtotal-synthesis.com
Pyridine NitrogenN-Alkylation (Quaternization)~10-50High nucleophilicity of pyridine nitrogen nih.gov
Pyridine C-4C-H Alkylation (Minisci)~100 (with activation)Ring activation by protonation, radical stability nih.gov
Note: These values are hypothetical and for comparative purposes to illustrate kinetic principles.

The interplay of these kinetic and thermodynamic factors is critical. For example, while N-alkylation of the pyridine ring is often kinetically rapid, the resulting pyridinium salt may be a desired product or an unwanted byproduct depending on the synthetic goal. nih.gov Understanding these aspects allows for the rational design of reaction conditions to selectively achieve the desired derivatization of this compound.

N Boc 3 4 Pyridyl Propylamine As a Versatile Synthetic Building Block

Application in the Synthesis of Complex Organic Molecules

The unique bifunctional nature of N-Boc-3-(4-pyridyl)propylamine, possessing both a nucleophilic aromatic nitrogen and a latent primary amine, makes it an ideal component for the assembly of complex molecular architectures. This versatility allows for its incorporation into sophisticated structures such as polycyclic frameworks and macrocycles, which are of significant interest in materials science and medicinal chemistry.

Construction of Polycyclic and Bridged Ring Systems

The synthesis of polycyclic and bridged ring systems often relies on intramolecular reactions where different parts of a molecule are strategically connected. While direct examples of this compound being used to form complex polycyclic or bridged systems are not extensively documented in readily available literature, its structural motifs are present in related synthetic strategies. For instance, the formation of aza-derivatives of tricyclic systems has been achieved using N-Boc-piperidin-4-one, a related heterocyclic building block. chemicalbook.com These reactions involve intramolecular aldol (B89426) cyclizations that create complex, fused ring structures. chemicalbook.com Similarly, domino reactions involving N-Boc-piperidin-4-one with o-phenylenediamine (B120857) lead to the formation of hydrobenzimidazo[2,1-e]acridine structures. chemicalbook.com The principles of these intramolecular cyclizations could theoretically be applied to derivatives of this compound, where the pyridyl ring and the deprotected propylamine (B44156) chain could participate in cyclization reactions to form novel polycyclic systems. The formation of fused cyclic systems containing medium-sized rings has also been demonstrated through tandem reactions of norbornene derivatives, highlighting a pathway for constructing complex architectures. acs.org

Incorporation into Macrocyclic Architectures

Macrocycles are large ring structures that are prevalent in natural products and have found applications in drug design and as host molecules in supramolecular chemistry. This compound is a suitable building block for macrocycle synthesis due to its linear chain and reactive end groups. The pyridyl nitrogen can act as a nucleophile or a coordination site, while the amine, after deprotection, can undergo condensation or amidation reactions to form the large ring.

Cyclisation/Ring Expansion (CRE) cascade reactions represent a powerful method for synthesizing medium-sized rings and macrocycles, often avoiding the need for high-dilution conditions. whiterose.ac.uk This methodology could potentially be adapted for precursors derived from this compound. Furthermore, the synthesis of 12-membered azapyridinomacrocycles has been achieved through the regioselective functionalization of pyclen-based ligands, demonstrating the feasibility of incorporating pyridyl moieties into macrocyclic frameworks. researchgate.net The modular synthesis of macrocycles often involves connecting building blocks to a linear precursor followed by cyclization. google.com In such a design, this compound could serve as a key linker component.

Macrocycle Synthesis StrategyPotential Role of this compoundReference
Cyclisation/Ring Expansion (CRE)As a precursor containing an internal nucleophile (pyridyl or amino group). whiterose.ac.uk
Modular SynthesisAs a linker (Building Block C) connecting other functional components before final cyclization. google.com
Regiospecific FunctionalizationAs a side chain or part of the macrocyclic backbone in pyridinophane-type structures. researchgate.net

Utility in Heterocyclic Chemistry

The field of heterocyclic chemistry benefits significantly from versatile building blocks like this compound. Its inherent structure is a precursor to a variety of nitrogen-containing ring systems, from fused heterocycles to substituted monocyclic systems like piperidines and pyrroles.

Precursor for Novel Pyridyl-Fused Heterocycles

The synthesis of fused heterocyclic systems containing a pyridine (B92270) ring is an active area of research. Methodologies such as the Gould-Jacobs reaction are used to prepare 1,5-naphthyridine (B1222797) derivatives, which are fused pyridyl systems. mdpi.com While not directly starting from this compound, these strategies showcase how a pyridine ring can be annulated. Intramolecular cyclization is a key strategy; for example, N-(3-pyridyl)aldimines can undergo a [4+2]-cycloaddition to form naphthyridines. mdpi.com It is conceivable that derivatives of this compound could be designed to undergo similar intramolecular reactions, where the propylamino chain, after suitable modification, cyclizes onto the pyridine ring to create novel fused systems. For instance, the synthesis of 4-amino-1,5-naphthyridine has been accomplished by reacting 4-chloro-1,5-naphthyridine (B1297630) with amines like 3-(2-nitro-1-imidazolyl)-propylamine, demonstrating how a propylamine side chain can be introduced onto a pre-existing pyridyl-fused ring. mdpi.com

Building Block for Nitrogen-Containing Heterocycles (e.g., pyrroles, piperidines, quinazolinones)

This compound is an excellent starting material for synthesizing other heterocycles where the 4-pyridylpropyl group is a key substituent.

Pyrroles: The synthesis of substituted pyrroles can be achieved through various multi-component reactions. researchgate.netkcl.ac.uk For example, a one-pot synthesis of 4-hydroxy pyrroles involves the reaction of an arylglyoxal, ammonium (B1175870) acetate, and a β-dicarbonyl compound in water. researchgate.net By using a β-dicarbonyl precursor derived from this compound, one could synthesize pyrroles bearing the pyridylpropyl moiety. Propargylamines, which are structurally related to this compound, are versatile precursors for pyrroles through base-catalyzed [2+3]-cycloaddition reactions. kcl.ac.uk

Piperidines: Piperidines are ubiquitous in pharmaceuticals. Synthetic routes to substituted piperidines are numerous and include the oxidative amination of alkenes and the reduction of pyridine rings. mdpi.comorganic-chemistry.org The pyridyl ring of this compound can be reduced to a piperidine (B6355638) ring, offering a direct route to 4-(3-aminopropyl)piperidine after Boc deprotection. Furthermore, N-Boc protected piperidine derivatives are key intermediates in the synthesis of more complex molecules. chemicalbook.comresearchgate.netmdpi.com For instance, N-Boc-4-piperidone is a precursor to various spirocyclic and fused heterocyclic systems. chemicalbook.com

Quinazolinones: Quinazolinones are an important class of heterocycles with a broad range of biological activities. nih.govmdpi.comresearchgate.net Their synthesis often involves the condensation of N-acylanthranilic acids with amines. google.com After deprotection of the Boc group, the resulting 3-(4-pyridyl)propylamine can be used as the amine component in such reactions to furnish quinazolinones substituted at the N3 position with the 3-(4-pyridyl)propyl group. One study details a multi-step synthesis of pyridine bis-quinazoline derivatives where various amines are coupled to a bis-chloroquinazoline core, highlighting a relevant synthetic approach.

HeterocycleSynthetic ApproachRole of this compound or its Amine
Pyrroles Multi-component reaction with a β-dicarbonyl precursor.Source of the pyridylpropyl-substituted β-dicarbonyl compound.
Piperidines Catalytic hydrogenation of the pyridine ring.Direct precursor to 4-(3-aminopropyl)piperidine derivatives.
Quinazolinones Condensation with N-acylanthranilic acids or related precursors.Serves as the primary amine component after Boc-deprotection.

Role in Ligand Design and Coordination Chemistry

The pyridine nitrogen of this compound is a Lewis basic site capable of coordinating to metal ions. After deprotection, the primary amine can also participate in coordination, making the resulting 3-(4-pyridyl)propylamine a bidentate ligand. This dual functionality is valuable in the design of ligands for catalysis, materials science, and radiopharmaceuticals.

The coordination chemistry of tripodal tetramine (B166960) ligands, which feature a central nitrogen atom connected to three arms bearing donor atoms, has been extensively reviewed. researchgate.net These ligands bind to a single metal ion using all four nitrogen donors. researchgate.net While this compound is a bidentate ligand, it can be incorporated as a pendant arm in more complex multidentate or tripodal ligand architectures. researchgate.net The presence of a pyridine ring can significantly influence the structural and electronic properties of the resulting metal complexes. researchgate.net

Gallium (Ga³⁺), a hard Lewis acid, preferentially coordinates to hard Lewis bases like nitrogen and oxygen donor atoms. mdpi.com Ligands incorporating pyridyl groups, such as the pyridyl-substituted tetraazamacrocycle PCTA, are used in the development of gallium radiopharmaceuticals. mdpi.com The 3-(4-pyridyl)propylamine moiety could be integrated into such chelators to fine-tune their coordination properties. Studies have shown that 4-pyridyl peptides are tight-binding ligands for palladated pincer complexes, demonstrating the effectiveness of the 4-pyridyl group in metal coordination. acs.org The flexible propyl linker provided by this compound can provide the necessary conformational freedom for the pyridyl and amino groups to adopt an optimal geometry for chelation with a metal center.

Synthesis of Metal-Binding Ligands

The pyridyl moiety of this compound serves as an effective coordination site for a variety of metal ions. This property is exploited in the synthesis of sophisticated metal-binding ligands. The nitrogen atom of the pyridine ring can act as a soft donor, making it suitable for coordinating with transition metals. ajol.info

Derivatives of pyridyl-containing compounds are integral to the formation of ligands for metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The synthesis often involves the reaction of the pyridyl nitrogen with a metal center. For instance, Schiff base ligands derived from pyridyl moieties can form stable complexes with various metal ions, exhibiting diverse coordination geometries. ajol.infouobaghdad.edu.iq The resulting metal complexes have found applications in catalysis, bioinorganic chemistry, and materials science. ajol.info

An example of a related synthetic strategy involves the modification of EDTA with a pyridyl group to create a new mono-amide derivative. worktribe.com While this specific example does not use this compound directly, it highlights the utility of incorporating pyridyl groups into chelating structures to modulate their metal-binding properties. worktribe.com The stability and coordination behavior of the resulting metal complexes are often studied using spectroscopic techniques, such as infrared spectroscopy, to confirm the coordination of the pyridyl nitrogen to the metal ion. ajol.info

Table 1: Examples of Pyridyl-Containing Ligands and Their Metal Complexation

Ligand TypeMetal IonsApplication
Pyridylimine Schiff BaseCu(II), Ni(II), Co(II), Mn(II)Catalysis, Bioinorganic Chemistry
EDTA-monoamide with PyridylFe(III), Ca(II), Mn(II), Zn(II)Chelating Agents
Pyridyl-functionalized MOFsVarious Transition MetalsGas Storage, Catalysis

Development of Organocatalysts

The structural features of this compound make it a suitable scaffold for the development of organocatalysts. The pyridyl nitrogen can function as a Lewis base, while the primary amine, after deprotection, can be derivatized to introduce other catalytic functionalities, such as hydrogen-bond donors.

Organocatalysts often rely on specific functional groups to activate substrates and control stereoselectivity. For example, thiourea-based organocatalysts utilize hydrogen bonding to activate electrophiles. acs.org While direct use of this compound in this context is not extensively documented in the provided results, its core structure is analogous to components used in bifunctional catalysts. For instance, the synthesis of novel bifunctional ureas and thioureas immobilized on a polymer support has been reported, where diamine precursors are key building blocks. mdpi.com After deprotection, the amine group of a molecule like this compound could be reacted with an isothiocyanate to form a thiourea, and the pyridyl group could act as a basic site, creating a bifunctional catalyst.

The development of catalysts supported on polymeric materials is an active area of research, aiming to combine the advantages of homogeneous and heterogeneous catalysis. mdpi.com The pyridyl group could also serve to anchor the catalyst to a solid support.

Contributions to Peptidomimetic and Bioactive Scaffold Synthesis

The design of molecules that mimic the structure and function of peptides, known as peptidomimetics, is a significant strategy in drug discovery. beilstein-journals.org this compound and related structures serve as valuable building blocks in this field.

Integration into Peptide Linkers and Analogs

The Boc-protected amino group and the pyridyl side chain of N-Boc-3-(4-pyridyl)alanine, a closely related compound, allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The pyridyl group can introduce a specific side-chain functionality that can influence the peptide's conformation and biological activity.

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for the synthesis of peptide-like structures. beilstein-journals.orgsci-hub.se The use of convertible isocyanides derived from 2-aminopyridine (B139424) in Ugi reactions allows for the synthesis of dipeptide-like structures that can be further modified. sci-hub.se While not a direct application of this compound, this demonstrates the utility of the pyridyl moiety in constructing complex peptide mimics. The resulting Ugi products can be cleaved under mild conditions, allowing for further diversification. sci-hub.se

The synthesis of metallopeptides, which are peptides designed to bind metal ions, often involves the incorporation of amino acids with chelating side chains. nih.gov The pyridyl group in this compound or its corresponding amino acid can act as a metal-binding site within a peptide sequence.

Scaffolding for Focused Library Synthesis

The synthesis of libraries of related compounds is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive scaffold for the generation of such libraries. The pyridyl and amino functionalities provide two points for diversification.

For example, a library of imidazo[1,2-a]pyridine-8-carboxamides was synthesized using a solid-phase approach, where a variety of amines were reacted with a resin-bound scaffold. acs.org Similarly, this compound could be used as a building block in the solution-phase or solid-phase synthesis of compound libraries. After deprotection of the amine, it can be acylated or alkylated with a diverse set of reagents. The pyridyl nitrogen can also be functionalized, for example, by N-oxidation or by quaternization.

The concept of diversity-oriented synthesis (DOS) aims to create structurally diverse molecules from a common starting material. bham.ac.uk The functional groups present in this compound are well-suited for DOS strategies, allowing for the rapid generation of a wide range of molecular scaffolds.

Functional Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers.

Precursor for Polymeric Structures

The bifunctionality of this compound allows it to be incorporated into polymer chains. The primary amine, after deprotection, can participate in polymerization reactions, such as polyamidation or polyimidation. The pyridyl group can then impart specific functionalities to the resulting polymer.

Polymers containing pyridyl groups can exhibit interesting properties, such as pH-responsiveness and the ability to coordinate with metal ions. For instance, polymers containing N→B dative bonds in their backbone have been explored for applications in optoelectronics and as heat-resistant materials. acs.org The synthesis of such polymers can involve the reaction of a nitrogen-containing polymer precursor with a boronic acid. acs.org

Furthermore, the pyridyl group can be used to create multi-stimuli-responsive materials. researchgate.net For example, polymers containing both a temperature-sensitive component, like poly(N-isopropylacrylamide), and a pH-sensitive component, such as a vinyl imidazole, can respond to changes in both temperature and pH. researchgate.net The pyridyl group in a polymer derived from this compound could provide a pH-responsive element. Telechelic polymers, which have functional groups at both ends of the polymer chain, are important for creating block copolymers and for surface modification. rsc.org this compound could potentially be used to introduce a pyridyl functionality at a polymer chain end.

Integration into Supramolecular Assemblies

This compound is a strategically designed organic molecule that serves as a valuable building block in the field of supramolecular chemistry. Its unique structure, featuring a terminal 4-pyridyl group, a flexible propyl linker, and a bulky tert-butyloxycarbonyl (Boc) protected amine, allows for its programmed integration into larger, non-covalently bonded superstructures. The distinct functionalities at either end of the molecule enable it to participate in a variety of self-assembly processes, leading to the formation of complex and functional architectures such as mechanically interlocked molecules and metal-organic frameworks.

The primary drivers for its incorporation into supramolecular systems are non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. gla.ac.uknih.gov The 4-pyridyl group, with its available lone pair of electrons on the nitrogen atom, is a particularly potent site for directed interactions. It can act as a hydrogen bond acceptor or as a ligand for coordination with various metal ions. beilstein-journals.orgresearchgate.net This directional binding capability is fundamental to constructing organized assemblies. amu.edu.pl

Meanwhile, the Boc protecting group, while primarily installed to prevent unwanted reactivity of the amine, also plays a crucial role. total-synthesis.commasterorganicchemistry.com Its significant steric bulk can influence the conformation of the assembly and can be exploited as a temporary stopper in the template-directed synthesis of rotaxanes. nih.gov The stability of the Boc group to basic and nucleophilic conditions allows for selective reactions elsewhere in the molecule, making it an ideal orthogonal protecting group in multi-step syntheses. organic-chemistry.org The subsequent cleavage of the Boc group under acidic conditions can then reveal the primary amine, allowing for post-assembly modification or a change in the supramolecular structure's properties. researchgate.net

Detailed research into related systems highlights the potential applications of building blocks like this compound. Pyridine-containing ligands are frequently employed in the construction of sophisticated supramolecular structures. For instance, they are integral to the formation of macrocycles and cages through metal-ligand coordination, where the defined geometry of the metal center dictates the final architecture. amu.edu.pl In the context of mechanically interlocked molecules, pyridyl units within a thread-like component can form hydrogen bonds with a macrocyclic ring, facilitating the threading process required to form a rotaxane. gla.ac.uk

Furthermore, in the construction of Metal-Organic Frameworks (MOFs), pyridyl-functionalized linkers are used to build the porous framework or to modify the pore environment after synthesis. jyu.firesearchgate.net The introduction of such functional groups can tune the properties of the MOF for specific applications like gas storage or chemical sensing. jyu.firesearchgate.net The flexible propyl chain in this compound provides the necessary conformational freedom for the pyridyl group to orient itself effectively for binding within these complex architectures.

The table below summarizes the key molecular features of this compound and their roles in forming supramolecular assemblies based on established principles in supramolecular chemistry.

Molecular ComponentInteraction TypePotential Supramolecular AssemblyRole of the Component
4-Pyridyl Group Metal CoordinationMetal-Organic Frameworks (MOFs), MetallomacrocyclesActs as a monodentate or bidentate ligand, binding to metal centers to form extended, porous networks or discrete molecular cages. researchgate.netamu.edu.pl
4-Pyridyl Group Hydrogen BondingRotaxanes, Pseudorotaxanes, Helical PolymersFunctions as a hydrogen bond acceptor, interacting with donor groups on a macrocycle or another molecular strand to guide self-assembly. gla.ac.ukacs.org
Propyl Linker Conformational FlexibilityAll AssembliesProvides rotational freedom, allowing the pyridyl and Boc-amine termini to adopt optimal positions for non-covalent binding.
N-Boc Group Steric HindranceRotaxanesServes as a bulky, temporary stopper to prevent the unthreading of a macrocycle during the synthesis of a nih.govrotaxane. nih.gov
N-Boc Group Chemical ProtectionAll AssembliesProtects the amine from participating in undesired side reactions, ensuring that self-assembly is directed by the pyridyl group. masterorganicchemistry.comorganic-chemistry.org
Primary Amine (Post-Deprotection) Covalent Bond FormationPost-Assembly Modified SystemsAfter removal of the Boc group, the exposed amine can be used for covalent modification of the assembled structure, introducing new functionality. researchgate.net

Derivatization and Structural Modification Strategies for N Boc 3 4 Pyridyl Propylamine

Modifications at the Primary Amine (after deprotection)

Removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-3-(4-pyridyl)propylamine yields 3-(4-pyridyl)propylamine, which possesses a reactive primary amine. This amine serves as a key functional handle for a variety of chemical transformations.

The primary amine of 3-(4-pyridyl)propylamine readily undergoes amidation with carboxylic acids, acid chlorides, or acid anhydrides to form corresponding amides. nih.govorganic-chemistry.org These reactions are often facilitated by coupling agents or occur under basic conditions. For instance, the reaction with an acid chloride in the presence of a base like pyridine (B92270) can yield the N-acylated product. ambeed.com Similarly, ureation can be achieved by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides, leading to the formation of urea (B33335) derivatives. These reactions are fundamental in creating peptide mimics and other complex molecules.

Table 1: Examples of Amidation and Ureation Reactions

Reactant 1Reactant 2Product Type
3-(4-Pyridyl)propylamineCarboxylic Acid/Coupling AgentAmide
3-(4-Pyridyl)propylamineAcid Chloride/BaseAmide
3-(4-Pyridyl)propylamineAcid AnhydrideAmide
3-(4-Pyridyl)propylamineIsocyanateUrea
3-(4-Pyridyl)propylamineCarbamoyl ChlorideUrea

The nitrogen atom of the deprotected primary amine can be alkylated using alkyl halides or sulfates, typically in the presence of a base. ambeed.com This reaction introduces alkyl groups onto the nitrogen, leading to secondary or tertiary amines depending on the stoichiometry and reaction conditions. Acylation, the introduction of an acyl group, is another common modification. libretexts.org This can be accomplished using acyl chlorides or anhydrides, often catalyzed by a base, to form N-acyl derivatives. ambeed.comlibretexts.org These reactions are essential for altering the basicity and nucleophilicity of the amine and for building more complex molecular architectures.

The primary amine of 3-(4-pyridyl)propylamine can react with aldehydes and ketones to form imines, also known as Schiff bases. unizin.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and reversible. unizin.orglibretexts.org The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. unizin.orgmasterorganicchemistry.comlibretexts.org While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. unizin.orgyoutube.com Imines derived from 3-(4-pyridyl)propylamine can serve as versatile intermediates for further synthetic transformations. For instance, N-(3-pyridyl)aldimines can undergo electrocyclic ring closure with alkynes in the presence of a Lewis acid to form naphthyridine derivatives. nih.govmdpi.com A one-pot deprotection and reductive amination protocol for N-Boc protected aminopyridines has been developed, where the intermediate imine is reduced to an N-alkyl aminopyridine. syr.edu

Alkylation and Acylation of the Nitrogen

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is another key site for structural modifications, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule.

Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. However, strategies such as directed ortho-metalation can be employed. While not directly reported for this compound itself, related Boc-protected aminopyridines have been functionalized via ortho-alkylation followed by in-situ cyclization. researchgate.net Palladium-catalyzed direct C-H bond functionalization is another powerful tool, often guided by a directing group to achieve regioselectivity. rsc.org

Introducing a leaving group, such as a halogen, onto the pyridine ring opens up possibilities for a wide range of palladium-catalyzed cross-coupling reactions. ethernet.edu.et These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are highly efficient for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com For example, a halogenated derivative of this compound could be coupled with various boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), or terminal alkynes (Sonogashira) to introduce aryl, amino, or alkynyl groups, respectively, onto the pyridine ring. nih.govmdpi.comkcl.ac.uk These methods provide a modular approach to synthesizing libraries of complex pyridine derivatives.

Table 2: Common Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameCoupling PartnersBond FormedCatalyst System (Typical)
Suzuki-MiyauraHalopyridine + Boronic Acid/EsterC-CPd catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-HartwigHalopyridine + Amine/AmideC-NPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XantPhos), Base
SonogashiraHalopyridine + Terminal AlkyneC-C (alkynyl)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base

Direct Functionalization Methods

Structural Elaboration of the Propyl Linker

Chain homologation, the extension of the alkyl chain, is a fundamental strategy in medicinal chemistry to optimize the distance between key pharmacophoric features. In the context of this compound, extending the propyl chain to a butyl, pentyl, or longer alkyl chain can significantly impact binding affinities to biological targets. Research on ritonavir (B1064) analogues, for instance, has demonstrated that a one-atom elongation of a linker, from pyridyl-ethyl to pyridyl-propyl, can markedly improve inhibitory potency against CYP3A4. researchgate.netgoogle.com This highlights the importance of fine-tuning the linker length for optimal biological activity.

Standard synthetic methodologies can be employed for the homologation of the propyl chain of this compound. One common approach involves a multi-step sequence starting from a suitable pyridine-containing precursor. For example, to synthesize the N-Boc-4-(4-pyridyl)butylamine homologue, one could start with 4-pyridineacetonitrile, reduce it to 2-(pyridin-4-yl)ethan-1-amine, and then perform a two-carbon homologation sequence. More direct approaches could involve the reduction of a corresponding amide or the use of cross-coupling reactions.

A plausible synthetic route for chain homologation from a related precursor is outlined below:

Starting Material Reagents and Conditions Intermediate/Product Description
4-Pyridinecarboxaldehyde (B46228)1. Wittig reaction with (3-bromopropyl)triphenylphosphonium bromide2. Hydrogenation (e.g., H₂, Pd/C)4-(But-1-en-1-yl)pyridine → 4-ButylpyridineThis sequence first introduces a four-carbon chain with a terminal double bond, which is then reduced to the saturated alkyl chain.
4-Butylpyridine1. Radical bromination (e.g., NBS, AIBN)2. Azide substitution (NaN₃)3. Reduction (e.g., H₂, Pd/C or LiAlH₄)4. Boc protection ((Boc)₂O)1-Bromo-4-(pyridin-4-yl)butane → 4-(4-Azidobutyl)pyridine → 4-(Pyridin-4-yl)butan-1-amine → N-Boc-4-(4-pyridyl)butylamineFunctionalization of the terminal methyl group allows for the introduction of the amine functionality, which is subsequently protected.

Introducing additional functional groups onto the propyl linker can dramatically alter the physicochemical properties of this compound, such as polarity, hydrogen bonding capacity, and rigidity. This can lead to enhanced target interactions or provide handles for further conjugation.

Hydroxylation: The introduction of a hydroxyl group can increase water solubility and provide a new hydrogen bond donor/acceptor site. Synthetic strategies to achieve hydroxylation of the propyl chain could involve the use of precursors with existing hydroxyl groups or the direct oxidation of the alkyl chain. For instance, a synthetic route could start from a pyridine derivative that already contains a hydroxylated propyl chain, which is then subjected to amination and Boc-protection. A general approach to synthesize a hydroxylated analog is the reduction of a corresponding ketone.

Introduction of a Keto Group: A ketone functionality on the propyl linker introduces a polar, hydrogen bond-accepting group and can serve as a handle for further reactions such as reductive amination or the formation of hydrazones. The synthesis of a keto-functionalized analog can be achieved through the oxidation of a secondary alcohol. For example, a Swern oxidation or a Dess-Martin periodinane oxidation of a hydroxylated precursor would yield the desired ketone.

Introduction of an Additional Amino Group: The synthesis of diamino-functionalized linkers can be of interest for creating ligands for metal coordination or for building blocks in peptide synthesis. A common strategy involves the use of starting materials that already contain two nitrogen functionalities. For example, coupling N-Boc-1,3-diaminopropane with a suitable pyridine-containing electrophile could yield a diamino-propyl derivative. princeton.edu

The table below summarizes potential strategies for introducing functionality into the propyl linker, based on established chemical transformations. beilstein-journals.orggoogle.comorgsyn.org

Target Modification Synthetic Strategy Illustrative Precursor Key Transformation
Hydroxylation at C-2Reduction of a ketoneN-Boc-3-oxo-3-(4-pyridyl)propylamineReduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). beilstein-journals.org
Keto group at C-2Oxidation of an alcoholN-Boc-2-hydroxy-3-(4-pyridyl)propylamineOxidation of the secondary alcohol to a ketone using, for example, a Swern or Dess-Martin oxidation.
Additional amino group at C-2Reductive amination of a ketoneN-Boc-2-oxo-3-(4-pyridyl)propylamineReaction with an amine (e.g., ammonia (B1221849) or a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride).

These derivatization strategies for the propyl linker of this compound provide a versatile toolkit for chemists to fine-tune the molecular properties and to develop new chemical entities with desired biological or material characteristics.

Computational and Theoretical Investigations of N Boc 3 4 Pyridyl Propylamine

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical studies, particularly using Density Functional Theory (DFT), provide significant insights into the reactivity and selectivity of N-Boc-3-(4-Pyridyl)propylamine. These computational methods are instrumental in understanding the electronic structure and predicting the behavior of the molecule in chemical reactions.

DFT calculations can be employed to model reaction mechanisms involving this compound. For instance, in reactions such as N-alkylation or acylation, the transition states can be located and their energies calculated to predict the most favorable reaction pathway. researchgate.net The choice of the basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net

Furthermore, the selectivity of reactions can be rationalized through computational analysis. The electrostatic potential map of the molecule can highlight the regions most susceptible to electrophilic or nucleophilic attack. acs.org For this compound, the nitrogen of the pyridyl ring and the carbonyl oxygen of the Boc group are expected to be the primary sites for electrophilic interaction, while the amine nitrogen is the main nucleophilic center.

The table below summarizes key reactivity descriptors that can be calculated using quantum chemical methods:

DescriptorSignificancePredicted Trend for this compound
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Moderate gap, indicating a balance between stability and reactivity.
Mulliken Atomic Charges Represents the partial charges on individual atoms, predicting sites for electrostatic interactions.Negative charge on the amine nitrogen and pyridyl nitrogen, positive charge on the carbonyl carbon.
Fukui Functions Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.The amine nitrogen is predicted to be the most nucleophilic site.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's dynamic behavior.

Conformational analysis of this compound reveals multiple low-energy conformations arising from the rotation around several single bonds, particularly the C-C bonds of the propyl chain and the C-N bond of the carbamate (B1207046). The relative energies of these conformers can be calculated using computational methods, and the most stable conformations can be identified. These studies often show that extended conformations are energetically favored in the gas phase, while folded structures may be stabilized in solution due to solvent effects. researchgate.net

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. tandfonline.comacs.org An MD simulation of this compound in a solvent box (e.g., water or chloroform) can reveal how the molecule explores its conformational space. Key parameters to analyze from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Highlights the flexibility of different parts of the molecule. For this compound, the propyl chain is expected to be more flexible than the rigid pyridyl ring.

Dihedral Angle Distributions: Shows the preferred rotational angles around specific bonds, confirming the findings from static conformational analysis.

The following table illustrates a hypothetical analysis of key dihedral angles and their preferred ranges based on MD simulations:

Dihedral AngleDescriptionPredicted Preferred Range (degrees)
C(pyridyl)-C-C-CRotation along the propyl chain60 (gauche) and 180 (anti)
C-C-N-C(Boc)Rotation around the C-N bondPrimarily around 180 (trans) due to steric hindrance
O=C-N-CAmide bond planarityClose to 180 (trans)

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic properties of this compound, which can aid in its characterization and identification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netnmrdb.org These predicted spectra can be compared with experimental data to confirm the molecular structure. nmrdb.orgrsc.org The calculated chemical shifts are sensitive to the molecular conformation, and averaging over a representative ensemble of low-energy structures can improve the accuracy of the prediction. chemicalbook.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. researchgate.net This allows for the assignment of experimental absorption bands to specific vibrational modes of the molecule. For this compound, characteristic peaks would include the N-H stretch of the carbamate, the C=O stretch of the Boc group, and the aromatic C-H and C=C/C=N stretches of the pyridyl ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net The predicted spectrum would show absorptions related to the π-π* transitions of the pyridyl ring.

The table below provides a summary of predicted spectroscopic data for this compound:

SpectroscopyKey Predicted Signatures
¹H NMR Signals for pyridyl protons (δ 7.0-8.5 ppm), propyl chain protons (δ 1.5-3.5 ppm), and Boc group protons (δ ~1.4 ppm).
¹³C NMR Resonances for pyridyl carbons (δ 120-150 ppm), propyl chain carbons (δ 20-40 ppm), Boc carbonyl carbon (δ ~155 ppm), and Boc quaternary carbon (δ ~80 ppm).
IR (cm⁻¹) N-H stretch (~3300-3400), C=O stretch (~1690), C-N stretch (~1160), and aromatic stretches.
UV-Vis (nm) π-π* transitions of the pyridyl ring (~260 nm).

Computational Design of Derivatives and Analogs

Computational methods are invaluable for the rational design of derivatives and analogs of this compound with modified properties. google.com This in silico approach can significantly accelerate the discovery of new molecules with desired activities by predicting their properties before their synthesis. scholaris.ca

Structure-activity relationship (SAR) studies can be guided by computational modeling. nih.govacs.orgnih.govresearchgate.net By systematically modifying the structure of this compound in a computer model and calculating relevant properties, one can identify key structural features that influence its activity. For example, modifications could include:

Substitution on the Pyridyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the pyridyl ring can modulate the electronic properties and binding interactions.

Modification of the Propyl Linker: Altering the length or rigidity of the alkyl chain can affect the molecule's conformational flexibility and its ability to adopt a specific binding pose.

Replacement of the Boc Group: Substituting the Boc group with other protecting groups or functional moieties can influence solubility, stability, and biological activity.

The following table outlines a hypothetical computational design strategy for new analogs:

Analog SeriesModificationPredicted Property Change
A Introduction of a methoxy (B1213986) group on the pyridyl ringIncreased electron density on the ring, potential for new hydrogen bond interactions.
B Replacement of the propyl chain with a more rigid cyclopropyl (B3062369) linkerRestricted conformational freedom, potentially leading to higher binding affinity and selectivity.
C Substitution of the Boc group with a benzoyl groupEnhanced π-stacking interactions, altered solubility profile.

Through these computational investigations, a deeper understanding of the chemical and physical properties of this compound and its derivatives can be achieved, guiding further experimental work and the development of novel compounds with tailored functionalities.

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Methodologies

The synthesis of chiral molecules is paramount in pharmaceutical and materials science. While N-Boc-3-(4-Pyridyl)propylamine is achiral, its derivatives, particularly those functionalized at the α- or β-position to the pyridine (B92270) ring or the amine, could be valuable chiral building blocks. Future research will likely focus on developing stereoselective methods to synthesize such derivatives.

Current strategies for the stereoselective synthesis of pyridine derivatives often involve the dearomatization of the pyridine ring or the asymmetric addition of nucleophiles to activated pyridinium (B92312) salts. acs.orgmdpi.com Methodologies such as asymmetric alkynylation of N-alkylpyridinium ions have shown broad substrate scope and functional group tolerance, yielding chiral dihydropyridines that are versatile synthetic intermediates. mdpi.com Another approach involves the metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated pyrroles, which can produce highly functionalized dihydropyridine (B1217469) derivatives in excellent yields. acs.org These established principles could be adapted to precursors of this compound to introduce chirality, leading to enantiomerically pure versions of this structural scaffold for use in asymmetric synthesis.

Table 1: Comparison of Stereoselective Synthesis Strategies for Pyridine Derivatives

Methodology Key Features Potential Application to this compound Precursors Reference
Asymmetric Alkynylation High regiochemical and stereochemical control; broad functional group tolerance. Synthesis of chiral 1,2-dihydropyridine precursors. mdpi.com
Reductive Heck Cyclization Regioselective and stereoselective synthesis of fused pyridine systems under mild conditions. Creation of complex, rigid chiral scaffolds incorporating the pyridylpropylamine core. researchgate.net
Ring-Expansion of Pyrroles Metal-free, scalable, short reaction times, provides access to functionalized dihydropyridines. A versatile method for creating chiral six-membered heterocycles from five-membered rings. acs.org
N-Acyl Pyridinium Addition Nucleophilic addition to activated pyridines, a classic dearomatization strategy. Generation of chiral dihydropyridine derivatives by adding a chiral nucleophile. mdpi.com

Exploration in Catalyst Design and Optimization

The pyridine moiety is a well-established ligand in coordination chemistry and catalysis due to the lone pair of electrons on the nitrogen atom. ijpsonline.comresearchgate.net this compound could serve as a precursor to novel ligands or bifunctional catalysts.

Upon deprotection of the Boc group, the resulting 3-(4-Pyridyl)propylamine contains two distinct coordination sites: the pyridyl nitrogen and the primary amine nitrogen. This structure is ideal for creating pincer-type ligands or bridging ligands for transition metal catalysts. The flexible propyl chain allows the ligand to adopt various conformations to stabilize different metal centers and oxidation states.

Furthermore, the pyridine ring itself can act as a Lewis base organocatalyst. researchgate.netscispace.com Research into new heterocyclic derivatives has shown that their catalytic activity in reactions like acylation correlates with their nucleophilicity and Lewis basicity. researchgate.net By modifying the electronic properties of the pyridine ring or by tethering it to other functional groups, as in this compound, its catalytic properties can be finely tuned. For instance, porous organic polymers functionalized with pyridine have been used to create bifunctional Ru-loaded catalysts for the N-formylation of amines with CO2 and H2. researchgate.net

Table 2: Examples of Pyridine-Based Catalysts and Their Applications

Catalyst System Application Key Advantage Reference
Fe3O4/HT-Co Nanocatalyst One-pot synthesis of 2,4,6-triaryl pyridines. Magnetically separable and reusable, solvent-free conditions. orgchemres.org
Pyridine-2-carboxylic acid Multi-component synthesis of pyrazolo[3,4-b]quinolinones. Green, efficient, recyclable bioproduct catalyst. rsc.org
Phosphotungstic acid (HPW) Groebke–Blackburn–Bienaymé three-component reaction to form imidazo[1,2-a]pyridines. Low catalyst loading, high yields, environmentally benign. beilstein-journals.org
Alumina-Supported Gold Synthesis of 2-amino-3-arylimidazo[1,2-a]pyridines. Efficient bifunctional catalyst, reusable. acs.org

Integration into Advanced Materials

The incorporation of functional organic molecules into polymeric or solid-state frameworks is a rapidly growing field. The pyridyl group of this compound makes it an attractive candidate for integration into advanced materials such as functional polymers, metal-organic frameworks (MOFs), and conjugated microporous polymers (CMPs).

Pyridyl-functionalized polymers have been investigated for a range of applications. For example, pyridyl disulfide functionalized polymers are used as nanotherapeutic platforms due to the reactive disulfide bond which can be cleaved by thiols. researchgate.net Pyridyl-functionalized conjugated microporous polymers have been synthesized via metal-free aminative cyclization and have shown promise as photocatalysts for visible-light-driven water splitting. rsc.org Similarly, a pyridine-functionalized naphthalene (B1677914) diimide cross-linked polymer has demonstrated outstanding performance as an electrode material for supercapacitors. acs.org

This compound could be used as a monomer or a functionalizing agent in the synthesis of such materials. After polymerization or integration, the Boc group could be removed to expose the primary amine, providing a site for post-synthetic modification, such as grafting other molecules or serving as a basic site within the material. This dual functionality is particularly interesting for creating materials with hierarchical structures or multiple active sites. Molecularly imprinted polymers (MIPs) based on 4-(aminomethyl)pyridine-functionalized polymers have shown enhanced selectivity for detecting contaminants. bohrium.com

Development of Functional Probes and Conjugates

Bifunctional molecules that can link two different entities are crucial in chemical biology and medicine. google.comgoogle.com this compound is an archetypal bifunctional linker. The pyridyl group can be used in reactions such as pyridyl disulfide exchange for conjugation to thiol-containing biomolecules like proteins or siRNA. researchgate.netnih.gov Alternatively, the Boc-protected amine, once deprotected, provides a nucleophilic handle for conjugation via amide bond formation or other amine-specific chemistries.

This dual-handle approach allows for the sequential and controlled assembly of complex molecular architectures. For instance, the pyridine end could be attached to a gold surface or nanoparticle, while the deprotected amine end could be conjugated to a fluorescent dye, a drug molecule, or a targeting ligand. nih.gov A notable application is in the field of photoredox catalysis, where N-aminopyridinium salts have been used as bifunctional reagents to deliver both an aminyl radical and a pyridyl group to an olefin, demonstrating the potential for creating complex aminoethyl pyridine derivatives in a single step. nih.gov This highlights the utility of the amino-pyridyl motif in developing functional probes and conjugates for late-stage functionalization of complex molecules. nih.gov

Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound will undoubtedly focus on developing sustainable and scalable synthetic processes. This includes the use of environmentally friendly solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and recyclable catalysts. nih.govbenthamscience.comresearchgate.netnih.gov

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they reduce the number of synthetic steps and minimize waste. benthamscience.com The synthesis of pyridine derivatives has benefited greatly from MCRs, often catalyzed by green catalysts like ionic liquids or reusable solid supports. nih.govbenthamscience.com For example, one-pot, four-component reactions under microwave irradiation have been developed to produce pyridine derivatives in excellent yields (82-94%) with short reaction times (2-7 minutes). nih.govresearchgate.net

The synthesis of this compound itself can be optimized using these principles. The key bond-forming steps, such as the creation of the propyl-pyridine linkage or the introduction of the amine, could be designed to proceed under greener conditions. Furthermore, the use of biocatalysis, for instance, using aldo-keto reductases for the stereoselective reduction of a ketone precursor, represents a highly sustainable approach for producing chiral derivatives. nih.gov The development of electrochemical synthesis methods also offers a promising green alternative, eliminating the need for chemical oxidants or reductants. wiley.com

Table 3: Comparison of Green Synthesis Methods for Pyridine Derivatives

Method Catalyst/Conditions Key Advantages Reference(s)
Microwave-Assisted Synthesis Various catalysts (e.g., ammonium (B1175870) acetate) in ethanol. Excellent yields, short reaction times, low cost. nih.govresearchgate.net
Ionic Liquids (ILs) ILs as both solvent and catalyst. Improved efficiency, yield, and selectivity; recyclability. benthamscience.com
Ultrasound Irradiation Heterogeneous green catalysts (e.g., natural dolomitic limestone). Mild conditions, high yields, catalyst is eco-friendly. researchgate.net
Metal-Free Aminative Cyclization Heat, no metal catalysts or organic solvents. Rapid synthesis, suitable for microporous polymers. rsc.org

Q & A

Q. What are the key steps in synthesizing N-Boc-3-(4-Pyridyl)propylamine, and how are intermediates characterized?

Answer: The synthesis typically involves three stages:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 3-(4-pyridyl)propylamine under mild alkaline conditions (e.g., using di-tert-butyl dicarbonate in THF/water) to prevent unwanted side reactions .

Functionalization : Couple the Boc-protected intermediate with a pyridyl group via nucleophilic substitution or cross-coupling reactions. For example, 3-bromo propylamine hydrobromide can react with 4,4'-bipyridine to form the pyridyl-propylamine backbone .

Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization to isolate the product.

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyridyl proton signals (δ ~7.2–8.5 ppm).
  • HPLC : Verify purity (>97%) using a C18 column and acetonitrile/water gradient .

Q. What analytical techniques are critical for ensuring the stability of the Boc group during synthesis?

Answer: The Boc group is acid-labile, requiring careful monitoring:

  • TLC : Track deprotection by observing spot changes under UV (Rf shifts due to Boc removal).
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to prevent premature cleavage.
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 188.267 for intact Boc-protected amine) to confirm stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the pyridyl moiety to the propylamine backbone?

Answer: Key optimization strategies include:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between brominated intermediates and pyridyl boronic acids.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and Boc group stability.

Data-Driven Example :
A study using 3-bromo propylamine hydrobromide achieved 85% yield in pyridyl coupling at 70°C in DMF, compared to 60% in THF .

Q. What are common sources of data contradictions in Boc-deprotection studies, and how can they be resolved?

Answer: Contradictions often arise from:

  • Acid Strength : Trifluoroacetic acid (TFA) may fully deprotect Boc groups, while weaker acids (e.g., HCl/dioxane) leave residues.
  • Reaction Time : Prolonged exposure to acid (>2 hours) can degrade the pyridyl-propylamine backbone.

Q. Resolution Strategy :

  • Kinetic Monitoring : Use in-situ FTIR or NMR to track deprotection in real time.
  • Byproduct Analysis : Identify degradation products (e.g., tert-butanol via GC-MS) to adjust conditions .

Q. How does this compound function in advanced material applications, such as nanoparticle functionalization?

Answer: The pyridyl group enables coordination with metal ions, while the Boc-protected amine allows controlled surface modification:

  • Silica Nanoparticles : Graft via amine-epoxy reactions (e.g., with 1,4-butanedioldiglycidyl ether) to create pH-responsive drug carriers .
  • Electrochromic Devices : Incorporate into viologen derivatives for redox-active dyes, enhancing switching efficiency .

Q. What methodological challenges arise in scaling up synthesis, and how can they be addressed?

Answer: Challenges :

  • Exothermic Reactions : Boc protection and coupling steps may require cooling to avoid thermal runaway.
  • Purification Bottlenecks : Column chromatography becomes impractical at larger scales.

Q. Solutions :

  • Flow Chemistry : Implement continuous flow systems for controlled Boc introduction.
  • Crystallization Optimization : Replace chromatography with anti-solvent crystallization (e.g., using hexane to precipitate product) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.